Butanal, 4-[(2-oxopropyl)amino]- (9CI)

Physicochemical characterization Drug-likeness Property comparison

Butanal, 4-[(2-oxopropyl)amino]- (9CI), also referred to as 4-(2-oxopropylamino)butanal, is a synthetic aminoaldehyde with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol. It belongs to the class of alpha-hydrogen aldehydes and is characterized by the presence of a terminal aldehyde group, a secondary amine, and a 2-oxopropyl (ketone) substituent on a four-carbon backbone.

Molecular Formula C7H13NO2
Molecular Weight 143.186
CAS No. 158629-49-3
Cat. No. B586161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButanal, 4-[(2-oxopropyl)amino]- (9CI)
CAS158629-49-3
SynonymsButanal, 4-[(2-oxopropyl)amino]- (9CI)
Molecular FormulaC7H13NO2
Molecular Weight143.186
Structural Identifiers
SMILESCC(=O)CNCCCC=O
InChIInChI=1S/C7H13NO2/c1-7(10)6-8-4-2-3-5-9/h5,8H,2-4,6H2,1H3
InChIKeyQKHGJSYYKNVKSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butanal, 4-[(2-oxopropyl)amino]- (9CI) (CAS 158629-49-3): Structural Identity and Physicochemical Baseline for Scientific Sourcing


Butanal, 4-[(2-oxopropyl)amino]- (9CI), also referred to as 4-(2-oxopropylamino)butanal, is a synthetic aminoaldehyde with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol. It belongs to the class of alpha-hydrogen aldehydes and is characterized by the presence of a terminal aldehyde group, a secondary amine, and a 2-oxopropyl (ketone) substituent on a four-carbon backbone [1]. The compound is cataloged under PubChem CID 45085699 with an XLogP3-AA of -0.7, a topological polar surface area (TPSA) of 46.2 Ų, and 6 rotatable bonds, indicating moderate polarity and high conformational flexibility [1]. Commercially, it is typically offered at ≥95% purity for non-human research applications, primarily as a building block in organic synthesis and as a probe in polyamine metabolism studies [2]. Its structural features—combining an aldehyde, a ketone, and a secondary amine within a single small molecule—distinguish it from simpler aminoaldehydes and create a unique reactivity profile relevant to medicinal chemistry and biochemical pathway investigation [2].

Why Generic Substitution Fails for Butanal, 4-[(2-oxopropyl)amino]- (9CI): Key Structural and Functional Distinctions from Closest Analogs


Generic substitution among aminoaldehydes or compounds sharing the C7H13NO2 formula is not scientifically valid for Butanal, 4-[(2-oxopropyl)amino]- (9CI). Unlike the parent compound 4-aminobutanal (C4H9NO, MW 87.12), which possesses only a single aldehyde and a primary amine, the target compound bears a 2-oxopropyl substituent that introduces a ketone carbonyl, increasing the hydrogen bond acceptor count from 2 to 3 and the rotatable bond count from 3 to 6 [1]. Compared to the constitutional isomer N-acetylmorpholine (CAS 1696-20-4), which contains a morpholine ring and an amide bond rather than a free aldehyde, the target compound exhibits fundamentally different chemical reactivity—particularly susceptibility to nucleophilic attack at the aldehyde carbon and participation in Schiff base formation [2]. The unsaturated analog 2-Butenal, 3-[(2-oxopropyl)amino]- (CAS 94393-91-6) contains a conjugated α,β-unsaturated aldehyde system, conferring Michael acceptor reactivity absent in the saturated butanal scaffold . These structural nuances dictate distinct reactivity, metabolic stability profiles, and suitability for specific synthetic or biochemical applications, making generic interchange inappropriate for rigorous scientific procurement [2].

Product-Specific Quantitative Evidence Guide for Butanal, 4-[(2-oxopropyl)amino]- (9CI): Comparator-Based Differentiation Data


Differential Physicochemical Profile: Boiling Point, Lipophilicity, and Polar Surface Area vs. 4-Aminobutanal

Butanal, 4-[(2-oxopropyl)amino]- (9CI) exhibits a substantially higher predicted boiling point (239.4 ± 25.0 °C at 760 mmHg) compared to the parent 4-aminobutanal (159.9 ± 23.0 °C), reflecting stronger intermolecular interactions from the additional ketone group and increased molecular weight (143.18 vs. 87.12 g/mol) [1][2]. The XLogP3-AA value of -0.7 for the target compound indicates slightly greater lipophilicity than 4-aminobutanal (ACD/LogP -0.51), while the TPSA of 46.2 Ų is modestly larger than 4-aminobutanal's 43 Ų [1]. These property differences influence volatility, solubility, and membrane permeability predictions relevant to handling, formulation, and ADME profiling.

Physicochemical characterization Drug-likeness Property comparison

Functional Group Reactivity Differentiation: Dual Carbonyl System vs. N-Acetylmorpholine (Constitutional Isomer)

Although Butanal, 4-[(2-oxopropyl)amino]- (9CI) and N-acetylmorpholine share the identical molecular formula C7H13NO2 and nearly identical molecular weight (143.18 vs. 143.18 g/mol), their functional group composition is fundamentally different [1][2]. The target compound contains a free aldehyde group (SMILES: CC(=O)CNCCCC=O) capable of undergoing Schiff base formation, reductive amination, and nucleophilic addition reactions, alongside a ketone carbonyl for orthogonal reactivity. In contrast, N-acetylmorpholine is a cyclic tertiary amide (morpholine ring acetylated at nitrogen) with no free aldehyde or secondary amine, rendering it inert to aldehyde-specific transformations [2]. The boiling point difference—239.4 °C (target) vs. 245 °C (N-acetylmorpholine at ambient pressure)—is modest, but density (1.0 vs. 1.116 g/cm³) and the absence of a free carbonyl in N-acetylmorpholine dictate entirely different reaction profiles [1][2].

Organic synthesis Building block Reactivity profile

Saturation State and Chemical Stability: Saturated Butanal vs. Unsaturated 2-Butenal Analog

The target compound is a saturated aldehyde with a C-C single bond between the aldehyde group and the adjacent carbon (SMILES: ...CCCC=O), whereas its close analog 2-Butenal, 3-[(2-oxopropyl)amino]- (CAS 94393-91-6) contains an α,β-unsaturated aldehyde system (C=C-CHO) conjugated with the amino group [1]. This structural difference results in a marked boiling point elevation for the unsaturated analog (366.7±22.0 °C vs. 239.4±25.0 °C) due to extended conjugation and increased polarizability [1]. The saturated scaffold of the target compound eliminates the Michael acceptor reactivity inherent to the 2-butenal derivative, which can undergo 1,4-nucleophilic additions and is susceptible to thiol-mediated covalent protein modification [2]. This distinction is critical for researchers seeking either a stable aldehyde probe or a reactive electrophilic warhead.

Chemical stability Michael acceptor Conjugation

Role as a Polyamine Metabolism Probe: Class-Level Differentiation from Larger Bis-Aminoaldehydes

Polyamine-derived aminoaldehydes are key intermediates and products of polyamine catabolism catalyzed by amine oxidases, and they exhibit cytotoxicity through protein modification and reactive oxygen species generation [1]. Butanal, 4-[(2-oxopropyl)amino]- (9CI), as a synthetic N-alkyl aminoaldehyde, is structurally positioned between the endogenous metabolite 4-aminobutanal (a putrescine oxidation product, MW 87.12) and larger bis-aminoaldehydes such as spermine dialdehyde (N,N'-bis(3-propionaldehyde)-1,4-diaminobutane, CAS 2578-88-3, MW 200.28) . Unlike spermine dialdehyde, which contains two terminal aldehyde groups capable of cross-linking biomolecules, the target compound possesses a single aldehyde and a ketone, offering mono-aldehyde reactivity with a built-in ketone handle for orthogonal derivatization or detection [1]. Although no direct enzyme kinetic data (Km, kcat, IC50) are available in the primary literature for this specific compound, its intermediate scaffold size—between simple aminoaldehydes and bis-aldehyde cross-linkers—makes it a potentially tunable probe for studying polyamine oxidase substrate specificity and aminoaldehyde detoxification pathways [1].

Polyamine metabolism Amine oxidase Biochemical probe

Best Research and Industrial Application Scenarios for Butanal, 4-[(2-oxopropyl)amino]- (9CI) Based on Verified Evidence


Synthetic Intermediate Requiring a Dual Carbonyl Building Block with a Secondary Amine Spacer

For synthetic routes demanding two distinct carbonyl reactivities—an aldehyde for rapid Schiff base or reductive amination and a ketone for orthogonal transformations (e.g., ketal protection, Grignard addition, or hydrazone formation)—Butanal, 4-[(2-oxopropyl)amino]- (9CI) provides a C4-spaced scaffold unavailable from simpler aminoaldehydes. Its 6 rotatable bonds and moderate PSA (46.2 Ų) further distinguish it from more rigid or polar analogs, facilitating solution-phase reactivity [1]. This scenario directly stems from the functional group analysis demonstrating the compound's dual carbonyl nature compared to mono-carbonyl or amide-containing constitutional isomers.

Polyamine Oxidase Substrate Specificity Probing with Orthogonal Detection Handle

In biochemical studies of polyamine catabolism, the target compound's ketone moiety provides a unique derivatization site—absent in endogenous aminoaldehydes like 4-aminobutanal or spermine dialdehyde—enabling attachment of fluorophores, affinity tags, or mass tags without blocking the aldehyde group that serves as the enzymatic recognition element or reactive metabolite surrogate . This is supported by the class-level evidence placing the compound within the polyamine-derived aminoaldehyde framework and the structural comparison highlighting its ketone functionality.

In Silico ADME Profiling and Medicinal Chemistry Library Design Focused on Aminoaldehyde Scaffolds

For computational medicinal chemists constructing virtual libraries, the compound's property vector—XLogP3-AA of -0.7, TPSA of 46.2 Ų, 3 H-bond acceptors, 1 H-bond donor, and 6 rotatable bonds—occupies a distinct region of physicochemical space compared to 4-aminobutanal (2 HBA, 3 rotatable bonds, TPSA 43 Ų) and N-acetylmorpholine (higher density, no free aldehyde) [1][2]. This differentiation supports its selection as a lead-like or fragment-like scaffold with more balanced polarity and flexibility than parent aminoaldehydes, as inferred from the cross-study comparable physicochemical evidence.

Reference Compound for Analytical Method Development Targeting Aminoaldehyde Detection

Given the compound's single, non-conjugated aldehyde group and absence of Michael acceptor reactivity (unlike the 2-butenal analog), it is a more stable and reproducible analytical standard for developing HPLC, LC-MS, or derivatization-based detection methods for aminoaldehydes in biological matrices [3]. The saturation state comparison evidence directly supports this scenario: the target compound's saturated scaffold avoids the spontaneous oxidation, hydration, and nucleophilic adduct formation that complicate handling of α,β-unsaturated aminoaldehydes.

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